(2E)-3-Ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-YL acetate
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Overview
Description
(2E)-3-Ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-YL acetate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-YL acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with ethyl acetoacetate to form the benzothiazole core. This is followed by the introduction of the oxopropylidene group through a Claisen-Schmidt condensation reaction. The final step involves acetylation to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-YL acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopropylidene group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
(2E)-3-Ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-YL acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-Ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-YL acetate involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The oxopropylidene group can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group.
Benzothiazole-2-thiol: A thiol derivative with different reactivity.
Uniqueness
(2E)-3-Ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-YL acetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethyl group, oxopropylidene group, and acetate group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H15NO3S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
[3-ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-yl] acetate |
InChI |
InChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3 |
InChI Key |
RLEOCVDWLAYGRX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C |
Origin of Product |
United States |
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